3-Chlorobenzonitrile

Übersicht

Beschreibung

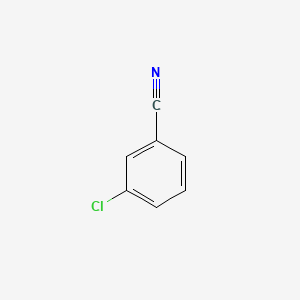

3-Chlorobenzonitrile is an organic compound with the chemical formula C₇H₄ClN. It is one of the isomers of chlorobenzonitrile, specifically the meta-isomer. This compound is a colorless solid that is used in various chemical applications due to its reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorobenzonitrile can be synthesized through several methods:

Dehydration of Aldoximes: One common method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde.

Oxidative Synthesis: Another method involves heating 3-chlorobenzylamine with iodine in an ammonium acetate aqueous solution.

Ammoxidation: This process involves the reaction of 3-chlorotoluene with ammonia and oxygen at high temperatures.

Industrial Production Methods: Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. This method involves the catalytic oxidation of 3-chlorotoluene in the presence of ammonia and air, producing this compound and water as by-products .

Types of Reactions:

Hydrolysis: It can undergo hydrolysis to form 3-chlorobenzamide, catalyzed by ruthenium-based catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Sodium borohydride and copper nanoparticles.

Hydrolysis: Ruthenium catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

3-Chlorobenzylamine: From reduction.

3-Chlorobenzamide: From hydrolysis.

Wissenschaftliche Forschungsanwendungen

Synthesis Routes

3-Chlorobenzonitrile can be synthesized through several methods:

- Dehydration of 3-Chlorobenzaldehyde Aldoxime : This method is commonly used for producing CBN in industrial settings.

- Ammoxidation : A process that involves the reaction of aromatic compounds with ammonia and oxygen.

- Reduction Reactions : In the presence of copper nanoparticles, it can be reduced to 3-chlorobenzylamine using sodium borohydride.

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in producing:

- Sedatives and Neuroleptics : Used in the formulation of drugs like chlorazepate and loflazepate.

- HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Important in antiretroviral therapies.

Agrochemicals

The compound is utilized in the development of:

- Herbicides and Pesticides : Its chemical structure allows for modifications that enhance herbicidal activity.

- Plant Growth Regulators : Contributes to formulations that promote plant growth and resistance to pests.

Chemical Intermediates

This compound is a precursor for synthesizing various chemical intermediates used in:

- Dyes and Pigments : Its reactivity makes it suitable for creating vibrant colors in textiles and coatings.

- High-Performance Polymers : Used in the production of materials that require specific thermal and mechanical properties.

Case Study 1: Synthesis of Chlorazepate

A study demonstrated the use of this compound as a key intermediate in synthesizing chlorazepate, a drug used for treating anxiety disorders. The synthesis involved multiple steps where CBN was transformed into more complex structures through nucleophilic substitutions and cyclizations.

Case Study 2: Agrochemical Development

Research highlighted the effectiveness of formulations containing this compound as an active ingredient in herbicides. Field trials showed improved weed control compared to traditional herbicides, demonstrating its potential for enhancing agricultural productivity.

Wirkmechanismus

The mechanism of action of 3-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (C≡N) is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The chlorine atom also makes the compound susceptible to nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorobenzonitrile

- 4-Chlorobenzonitrile

- Dichlorobenzonitriles

Comparison:

- 2-Chlorobenzonitrile and 4-Chlorobenzonitrile: These isomers differ in the position of the chlorine atom on the benzene ring. This positional difference can affect their reactivity and the types of reactions they undergo.

- Dichlorobenzonitriles: These compounds have two chlorine atoms on the benzene ring, which can further influence their chemical properties and applications .

3-Chlorobenzonitrile is unique due to its specific position of the chlorine atom, which influences its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Biologische Aktivität

3-Chlorobenzonitrile (C₇H₄ClN), a compound with significant industrial applications, has been studied for its biological activity, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the current understanding of its biological properties, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a chlorobenzene ring with a nitrile group, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom affects the electronic properties of the molecule, potentially influencing its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating various substituted benzonitriles reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Candida albicans | 10 | 100 µg/mL |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

Cytotoxic Effects

In addition to its antimicrobial properties, studies have assessed the cytotoxic effects of this compound on human cell lines. Research indicates that at higher concentrations, it can induce cell death in certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa (cervical) | 30 | Moderate cytotoxicity |

| MCF-7 (breast) | 25 | Significant cytotoxicity |

| Vero (monkey kidney) | >100 | Low toxicity |

These findings suggest a potential for developing therapeutic agents based on the structure of this compound, particularly in targeting specific cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrile group may interact with cellular targets, leading to disruption of essential cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways or interfere with DNA synthesis in microbial cells.

Case Studies

Several case studies have highlighted the application of this compound in medicinal chemistry:

- Antimicrobial Formulations : A formulation containing this compound was developed for topical application against skin infections caused by resistant bacterial strains. Clinical trials showed promising results in reducing infection rates.

- Cancer Treatment : In vitro studies using cancer cell lines demonstrated that derivatives of this compound could enhance apoptosis when combined with conventional chemotherapeutics, suggesting a synergistic effect.

Eigenschaften

IUPAC Name |

3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUOVKBZJOIOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227414 | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-84-7 | |

| Record name | 3-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, m-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Chlorobenzonitrile?

A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol [].

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstracts do not delve into specific spectroscopic details, the rotational spectrum of this compound has been assigned and analyzed. []

Q3: Are there any known catalytic applications of this compound?

A3: While not a catalyst itself, this compound serves as a reactant in various reactions. For instance, it participates in the synthesis of diaryl ethers via a potassium fluoride-alumina and 18-crown-6 mediated reaction. This method offers a valuable alternative to traditional Ullmann ether synthesis. []

Q4: Has this compound been studied in the context of biaryl formation?

A4: Yes, research has shown that this compound, unlike its 2- and 4-chloro isomers, does not readily participate in biaryl formation when irradiated in the presence of 1,4-dimethoxybenzene. This suggests a positional effect of the chlorine substituent influences the photochemical reactivity. []

Q5: How does this compound interact with Aspergillus sp. PTCC 5266?

A5: Research indicates that whole cells of Aspergillus sp. PTCC 5266 can biotransform this compound via nitrile-hydrating activity. Interestingly, this fungal strain exhibits a broad pH tolerance (6.0 to 10.0) for this transformation, yielding the corresponding carboxylic acid as the sole product. []

Q6: What is known about the antibacterial activity of silver(I) complexes incorporating this compound-derived ligands?

A6: Studies have investigated silver(I) complexes utilizing ligands derived from this compound. These complexes demonstrate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Specifically, a complex incorporating a 4-amino-3-chlorobenzonitrile ligand displayed potent inhibitory activity, comparable to chloramphenicol. []

Q7: Are there any known applications of this compound in materials science?

A7: While the provided abstracts don't directly address materials science applications, research suggests this compound and other nitrile compounds can inhibit corrosion and hydrogen embrittlement of high-strength low-alloy steel in sulfuric acid solutions. []

Q8: What environmental concerns are associated with this compound?

A8: While not directly addressed in the provided abstracts, the presence of this compound as a byproduct in the synergistic elimination of nitrogen oxides and chlorobenzene on a commercial catalyst has been observed. This raises concerns as its formation could lead to the generation of polychlorinated byproducts, including polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, which are highly toxic and persistent organic pollutants. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.